molecular formula C23H21N3O2 B11766110 3-{[(4-Methylphenyl)amino]methyl}-5,5-diphenylimidazolidine-2,4-dione CAS No. 983-01-7

3-{[(4-Methylphenyl)amino]methyl}-5,5-diphenylimidazolidine-2,4-dione

Cat. No.: B11766110
CAS No.: 983-01-7
M. Wt: 371.4 g/mol
InChI Key: CAEXVQZQFATENT-UHFFFAOYSA-N
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Description

3-{[(4-Methylphenyl)amino]methyl}-5,5-diphenylimidazolidine-2,4-dione is a chemical compound known for its diverse biological activities. It belongs to the class of hydantoins, which are derivatives of imidazolidine-2,4-dione. These compounds have been extensively studied for their potential therapeutic applications, including antitumor, antibacterial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(4-Methylphenyl)amino]methyl}-5,5-diphenylimidazolidine-2,4-dione typically involves a multi-step process. One common method includes the reaction of 5,5-diphenylimidazolidine-2,4-dione with 4-methylphenylamine in the presence of a suitable catalyst. The reaction conditions often involve heating the reactants in a solvent such as ethanol or methanol, followed by purification through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3-{[(4-Methylphenyl)amino]methyl}-5,5-diphenylimidazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can result in various functionalized derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-{[(4-Methylphenyl)amino]methyl}-5,5-diphenylimidazolidine-2,4-dione involves its interaction with specific molecular targets. For instance, its antitumor activity is attributed to its ability to inhibit certain enzymes involved in cell proliferation. The compound may also interact with cellular receptors, leading to the modulation of signaling pathways that regulate cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[(4-Methylphenyl)amino]methyl}-5,5-diphenylimidazolidine-2,4-dione stands out due to its unique combination of functional groups, which contribute to its broad spectrum of biological activities. Its ability to undergo various chemical reactions also makes it a versatile compound for research and industrial applications .

Properties

CAS No.

983-01-7

Molecular Formula

C23H21N3O2

Molecular Weight

371.4 g/mol

IUPAC Name

3-[(4-methylanilino)methyl]-5,5-diphenylimidazolidine-2,4-dione

InChI

InChI=1S/C23H21N3O2/c1-17-12-14-20(15-13-17)24-16-26-21(27)23(25-22(26)28,18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-15,24H,16H2,1H3,(H,25,28)

InChI Key

CAEXVQZQFATENT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NCN2C(=O)C(NC2=O)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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